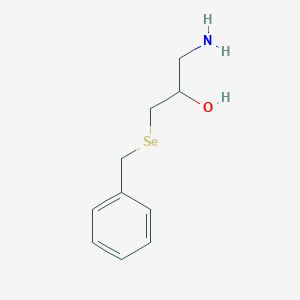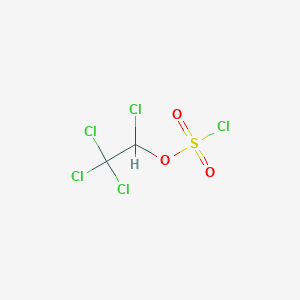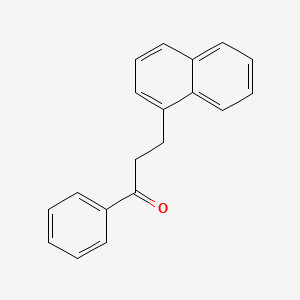![molecular formula C19H18N2O B14360776 3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile CAS No. 94377-97-6](/img/structure/B14360776.png)
3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile is an organic compound with a complex structure that includes both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzyl chloride with phenylacetonitrile in the presence of a base to form an intermediate, which is then reacted with malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are typical.
Major Products Formed
Oxidation: Formation of oximes or hydrazones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling, depending on the specific application .
相似化合物的比较
Similar Compounds
(3-Methoxyphenyl)acetonitrile: Similar structure but lacks the additional phenyl and pentanedinitrile groups.
N-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxamide: Another compound with a methoxyphenyl group but different overall structure and properties.
Uniqueness
3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its utility in various fields of research and industry highlight its significance.
属性
CAS 编号 |
94377-97-6 |
|---|---|
分子式 |
C19H18N2O |
分子量 |
290.4 g/mol |
IUPAC 名称 |
3-[(2-methoxyphenyl)-phenylmethyl]pentanedinitrile |
InChI |
InChI=1S/C19H18N2O/c1-22-18-10-6-5-9-17(18)19(15-7-3-2-4-8-15)16(11-13-20)12-14-21/h2-10,16,19H,11-12H2,1H3 |
InChI 键 |
GYNHEXINMYVZEM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2)C(CC#N)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


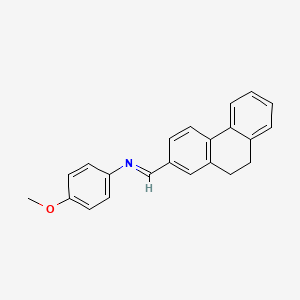
![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)
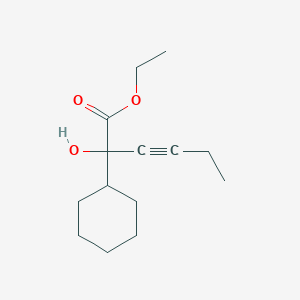
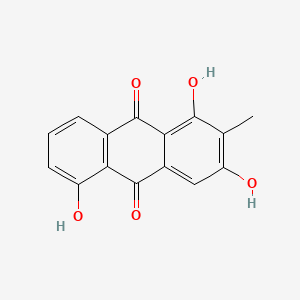
![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)
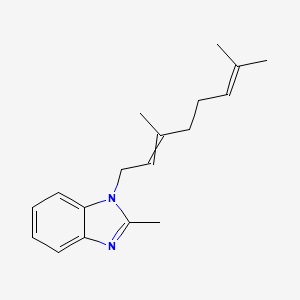
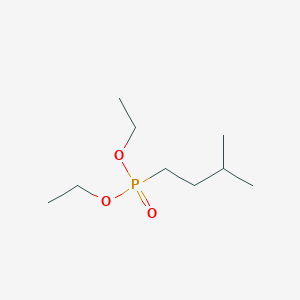
![3-Methyl-N-{2-[(methylamino)oxy]-2-oxoethyl}aziridine-2-carboxamide](/img/structure/B14360743.png)
silane](/img/structure/B14360751.png)
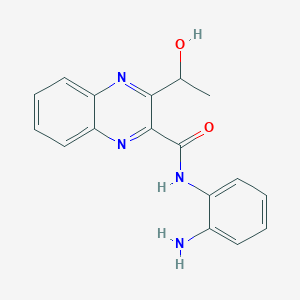
![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)
